molecular formula C8H7NO B1466036 2-Ethynyl-5-methoxypyridine CAS No. 1196155-18-6

2-Ethynyl-5-methoxypyridine

Cat. No. B1466036
CAS RN: 1196155-18-6
M. Wt: 133.15 g/mol
InChI Key: QOAGVFXAPIOPGI-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methoxypyridine (2-E5MP) is an important organic compound that has been studied extensively for its various applications in the fields of synthetic organic chemistry and biochemistry. It is a versatile building block for the synthesis of a wide range of compounds and has been used for the development of new drugs, pesticides, and other materials. In addition, 2-E5MP has been studied for its potential as a therapeutic agent and its mechanism of action.

Scientific Research Applications

Chemical Structure and Bonding Characteristics

2-Ethynyl-5-methoxypyridine is a compound related to pyridine derivatives, which have been extensively studied for their unique chemical properties and potential applications in various scientific research areas. A study on related compounds, such as 2-methoxypyridine, has been characterized by rotational spectra and ab initio calculations, revealing detailed insights into their conformation and bonding. This foundational understanding is crucial for exploring 2-ethynyl-5-methoxypyridine's applications in fields like material science, organic synthesis, and catalysis (Cheng et al., 2020).

Photocatalysis and Electronic Properties

The compound's structural motif, particularly the ethynyl group, has been utilized in synthesizing novel photocatalysts. For instance, alkyne-substituted complexes based on ruthenium demonstrate the influence of alkynyl substituents on electronic structures and photocatalytic abilities, including the oxidation of organic substrates. Such research underscores 2-ethynyl-5-methoxypyridine's potential in developing new photocatalytic materials and understanding their underlying electronic properties (Davidson et al., 2015).

Nonlinear Optical (NLO) Applications

A novel derivative, demonstrating second-order NLO application, showcases 2-ethynyl-5-methoxypyridine derivatives' potential in creating materials for optoelectronic applications. This derivative, with an infinite pseudo-layered structure, exhibits significant NLO properties, suggesting its use in developing advanced optical devices (Kolev et al., 2008).

Material Synthesis and Characterization

The synthesis and structural elucidation of compounds related to 2-ethynyl-5-methoxypyridine, such as ester amides of squaric acid, highlight the compound's versatility in material science. These studies not only provide insights into the chemical synthesis of complex organic molecules but also reveal their potential applications in creating materials with unique properties, such as enhanced thermal stability and structural diversity (Cherneva & Kolev, 2008).

Charge Transfer Complexes

Research on charge transfer complexes involving methoxypyridine derivatives points to the potential of 2-ethynyl-5-methoxypyridine in developing compounds with specific electronic characteristics. These complexes, explored through spectroscopic studies, underline the broader implications of such compounds in studying and developing materials with tailored electronic and photophysical properties (Alghanmi & Habeeb, 2015).

properties

IUPAC Name

2-ethynyl-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAGVFXAPIOPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721330
Record name 2-Ethynyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-methoxypyridine

CAS RN

1196155-18-6
Record name 2-Ethynyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-5-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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